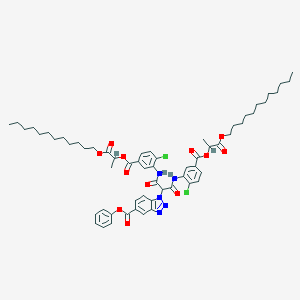
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a chemical compound with the molecular formula C6H11ClN2S2. It is known for its unique structure, which includes a thiazole ring fused to an azetidine ring, and a thiol group.
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of tebipenem tetrahydrate , which is known to have excellent bactericidal activity against β-lactamase-nonproducing, ampicillin-resistant isolates . This suggests that the compound may interact with bacterial cell wall synthesis proteins, similar to other β-lactam antibiotics.
Mode of Action
Given its use in the synthesis of tebipenem tetrahydrate , it can be inferred that it may interfere with bacterial cell wall synthesis, leading to cell death.
Pharmacokinetics
The compound is predicted to have a high solubility , which may impact its bioavailability.
Result of Action
Given its use in the synthesis of tebipenem tetrahydrate , it can be inferred that it may lead to bacterial cell death by interfering with cell wall synthesis.
Action Environment
The compound is stable in an inert atmosphere and at temperatures between 2-8°C . Environmental factors such as temperature, pH, and presence of other substances could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of Tebipenem Tetrahydrate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in the synthesis of Tebipenem Tetrahydrate , it may influence cell function by contributing to the production of this active metabolite.
Molecular Mechanism
It is known to be a reagent in the synthesis of Tebipenem Tetrahydrate , suggesting that it may exert its effects at the molecular level through this process.
Metabolic Pathways
It is known to be a reagent in the synthesis of Tebipenem Tetrahydrate , suggesting that it may interact with enzymes or cofactors involved in this process.
Preparation Methods
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride typically involves the reaction of azetidine derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride can be compared with similar compounds such as:
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol: Lacks the hydrochloride group, which may affect its solubility and reactivity.
Thiazole derivatives: Share the thiazole ring but differ in other structural aspects.
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPQHGYHHHITD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475000 |
Source


|
| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179337-57-6 |
Source


|
| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride in pharmaceutical chemistry?
A: this compound is a crucial building block in the synthesis of tebipenem pivoxil []. Tebipenem pivoxil is an orally available carbapenem antibiotic with broad-spectrum activity. The efficient synthesis of this hydrochloride salt is essential for the production of tebipenem pivoxil.
Q2: What synthetic challenges were addressed in the research regarding this compound?
A: The research focused on optimizing the synthesis of this compound to improve yield, simplify the process, and reduce costs []. The researchers achieved a total yield of 42% for the target compound, demonstrating a significant improvement over previous methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, N-(4-methoxyphenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B48696.png)




